molecular formula C9H10N2OS B062885 2-(Dimethylamino)-1,3-benzothiazol-7-ol CAS No. 163298-96-2

2-(Dimethylamino)-1,3-benzothiazol-7-ol

Cat. No. B062885
M. Wt: 194.26 g/mol
InChI Key: QFCKPJPWJSBZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-1,3-benzothiazol-7-ol, also known as DABCO, is a heterocyclic organic compound that is widely used in scientific research. It is a colorless crystalline solid with a molecular formula of C11H12N2OS and a molecular weight of 220.29 g/mol. DABCO has a variety of applications in the field of chemistry, including as a catalyst, a stabilizer, and a reagent.

Mechanism Of Action

The mechanism of action of 2-(Dimethylamino)-1,3-benzothiazol-7-ol is not fully understood, but it is believed to act as a base in organic reactions. It can also act as a nucleophile, attacking electrophilic centers in organic compounds. 2-(Dimethylamino)-1,3-benzothiazol-7-ol has been shown to be an effective catalyst in a variety of reactions, including the synthesis of dihydropyridines and the synthesis of polymers.

Biochemical And Physiological Effects

2-(Dimethylamino)-1,3-benzothiazol-7-ol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 2-(Dimethylamino)-1,3-benzothiazol-7-ol has also been shown to have low acute toxicity in humans.

Advantages And Limitations For Lab Experiments

2-(Dimethylamino)-1,3-benzothiazol-7-ol has several advantages in lab experiments, including its low toxicity, high solubility in organic solvents, and its ability to act as a base in organic reactions. However, it has limitations, including its high cost and the fact that it is not effective in all organic reactions.

Future Directions

There are several future directions for research on 2-(Dimethylamino)-1,3-benzothiazol-7-ol, including its use as a catalyst in the synthesis of new organic compounds, as well as its use in the synthesis of metal nanoparticles. Additionally, further studies could be conducted on the biochemical and physiological effects of 2-(Dimethylamino)-1,3-benzothiazol-7-ol in order to better understand its safety profile. Finally, more research could be done on the limitations of 2-(Dimethylamino)-1,3-benzothiazol-7-ol as a catalyst in organic reactions, in order to develop more effective catalysts for use in the synthesis of organic compounds.

Synthesis Methods

2-(Dimethylamino)-1,3-benzothiazol-7-ol can be synthesized through a variety of methods, including the reaction of 2-aminobenzenethiol with dimethylformamide dimethyl acetal, or the reaction of 2-aminobenzenethiol with dimethyl carbonate. Other methods include the reaction of 2-aminobenzenethiol with dimethyl sulfate, or the reaction of 2-aminobenzenethiol with dimethylamine.

Scientific Research Applications

2-(Dimethylamino)-1,3-benzothiazol-7-ol has a variety of applications in scientific research, including as a catalyst in organic synthesis. It is commonly used as a base in the synthesis of organic compounds, such as in the synthesis of dihydropyridines. 2-(Dimethylamino)-1,3-benzothiazol-7-ol has also been used as a stabilizer in the synthesis of metal nanoparticles, as well as a reagent in the synthesis of polymers.

properties

CAS RN

163298-96-2

Product Name

2-(Dimethylamino)-1,3-benzothiazol-7-ol

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-(dimethylamino)-1,3-benzothiazol-7-ol

InChI

InChI=1S/C9H10N2OS/c1-11(2)9-10-6-4-3-5-7(12)8(6)13-9/h3-5,12H,1-2H3

InChI Key

QFCKPJPWJSBZMZ-UHFFFAOYSA-N

SMILES

CN(C)C1=NC2=C(S1)C(=CC=C2)O

Canonical SMILES

CN(C)C1=NC2=C(S1)C(=CC=C2)O

synonyms

7-Benzothiazolol,2-(dimethylamino)-(9CI)

Origin of Product

United States

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